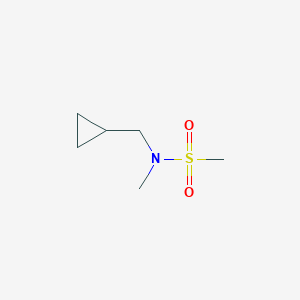

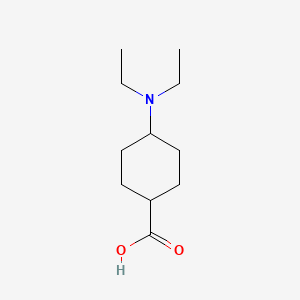

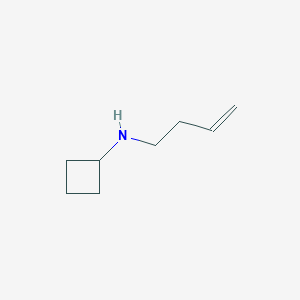

![molecular formula C9H18N2O2 B1488180 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone CAS No. 1606176-58-2](/img/structure/B1488180.png)

2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone

Descripción general

Descripción

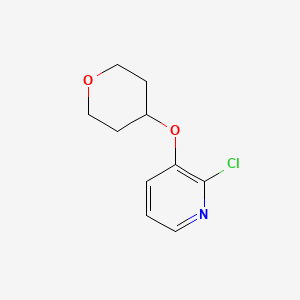

2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone, commonly known as AHE, is an organic compound that belongs to the family of piperidine compounds. It contains a total of 31 atoms; 18 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 13 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Compound synthesis involving 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone derivatives has been a focus in various studies. For instance, Govindhan et al. (2017) synthesized a compound using a click chemistry approach, which was characterized using IR, NMR, and MS studies. This process involved thermal stability analysis and single crystal XRD analysis to confirm the compound's structure (Govindhan et al., 2017).

Antiallergy Activity

- A series of compounds related to 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone, namely 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, were synthesized and evaluated for antiallergy activity. Some analogues showed potent activity in the passive foot anaphylaxis assay, a model used for detecting compounds with antiallergic activity (Walsh et al., 1989).

Antibacterial Activity

- Merugu et al. (2010) reported the microwave-assisted synthesis and antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones. These compounds included derivatives of 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone, which were screened for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Conformational Analysis

- Studies focused on the conformational aspects of derivatives of 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone have been conducted. For example, Kim et al. (2007) developed a stereoselective synthetic approach for substituted piperidines, which involved the use of 3-hydroxypipecolic acid and its analogs, providing insights into the conformational changes of these compounds (Kim et al., 2007).

Novel Synthesis Approaches

- Innovative methods for synthesizing 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone derivatives have been explored. For instance, Sasajima et al. (1978) described a new synthesis of 2'-amino-4'-fluorobutyrophenone derivatives using a selective ortho-Amination, demonstrating the solvent and temperature effects on selectivity (Sasajima et al., 1978).

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which include 2-amino-1-[4-(2-hydroxyethyl)piperidino]ethanone, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically crizotinib-resistant anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) dual inhibitors . This suggests that 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone may interact with its targets in a similar manner.

Biochemical Pathways

Given the potential role of piperidine derivatives in inhibiting alk and ros1 kinases , it is plausible that 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone may affect pathways related to these kinases.

Result of Action

Given the potential role of piperidine derivatives in inhibiting alk and ros1 kinases , it is plausible that 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone may have similar effects.

Propiedades

IUPAC Name |

2-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c10-7-9(13)11-4-1-8(2-5-11)3-6-12/h8,12H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBCPXMOZPITJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

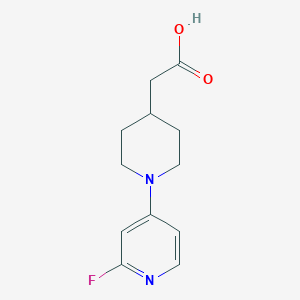

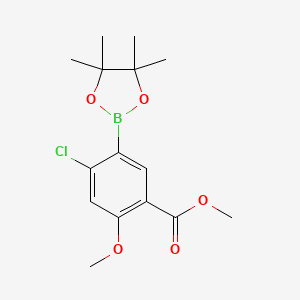

![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)